![molecular formula C20H16FN5O2S B2451901 7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872854-58-5](/img/structure/B2451901.png)

7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

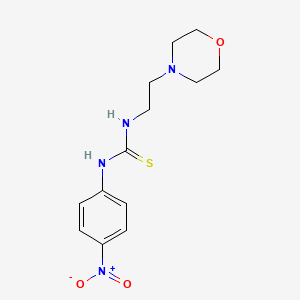

The compound “7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a derivative of pyrimido[4,5-d]pyrimidine-2,4-dione . Pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have been studied for their potential as PARP-1 inhibitors, which are involved in DNA repair damage .

Scientific Research Applications

Molecular Structure and Crystallography

Research conducted by Jorge Trilleras et al. (2009) delves into the molecular structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives closely related to the compound . The study highlights how molecular interactions, such as hydrogen bonds and pi-pi stacking interactions, play a crucial role in the formation of distinct crystal structures. These interactions are fundamental in understanding the chemical and physical properties of these compounds, which can be pivotal for their applications in material science and molecular engineering Trilleras, J., Quiroga, J., Cobo, J., Hursthouse, M., & Glidewell, C. (2009). Acta Crystallographica. Section C, Crystal Structure Communications.

Synthetic Methodologies

A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, and E. Zheltushkina (1994) explored the regioselective amination of condensed pyrimidines, offering insights into novel synthetic pathways for derivatives of the compound in focus. Their work sheds light on the chemical reactivity of pyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, providing a foundation for developing new synthetic strategies for this class of compounds, which can be applied in the creation of various chemical entities with potential applications in drug development and materials science Gulevskaya, A., Pozharskii, A. F., Shorshnev, S. V., & Zheltushkina, E. (1994). Chemistry of Heterocyclic Compounds.

Biological Activity and Applications

The study by Fahime Rahmani et al. (2018) highlights the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by an ionic liquid supported on functionalized nanosilica. This research not only demonstrates the efficiency and versatility of the synthetic methods but also opens up new avenues for the development of compounds with potential biological activities. The catalyst's reusability and the method's environmental friendliness further enhance the appeal of this approach for producing derivatives of the compound , potentially leading to new drug candidates or biologically active molecules Rahmani, F., Mohammadpoor-Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V. (2018). ACS Combinatorial Science.

properties

IUPAC Name |

7-(3-fluorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-5-4-8-22-10-12)24-16(23-17)13-6-3-7-14(21)9-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZZHXJZFDNRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SCC4=CN=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2451824.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2451827.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)

![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2451833.png)